

Foreword: Understanding a Potent Biological Tool

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Compound of Interest

Compound Name: **N-Nitroso-N-methylurethane**

Cat. No.: **B032213**

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N-Nitroso-N-methylurethane (NMUN), also known as ethyl N-methyl-N-nitrosocarbamate, is a molecule of significant interest in the realms of oncology, toxicology, and synthetic chemistry. While its historical application as a precursor for diazomethane synthesis has been largely superseded by safer alternatives, its utility as a potent, direct-acting carcinogen in experimental models remains unparalleled.[1][2][3] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core properties, mechanisms, applications, and critical safety protocols associated with NMUN. Our narrative moves beyond simple data recitation to explain the causality behind its chemical behavior and biological effects, providing a framework for its responsible and effective use in a research setting.

Core Physicochemical & Stability Profile

A foundational understanding of NMUN begins with its physical and chemical properties. It is a yellow to pink, oily liquid characterized by a sweet odor.[4] Its stability is a critical handling parameter; the compound is sensitive to light, heat, and pH.[4] Spontaneous and potentially explosive decomposition can occur upon heating, particularly if stored above 15°C.[4]

This inherent instability is most pronounced in aqueous solutions, where its decomposition is highly pH-dependent. As the pH becomes more alkaline, the rate of hydrolysis increases dramatically, a property directly linked to its primary chemical application and biological mechanism of action.

Table 1: Physicochemical Properties of **N-Nitroso-N-methylurethane**

Property	Value	Source
CAS Number	615-53-2	[1] [4]
IUPAC Name	Ethyl N-methyl-N-nitrosocarbamate	[4]
Molecular Formula	C ₄ H ₈ N ₂ O ₃	[4] [5]
Molecular Weight	132.12 g/mol	[4] [6]
Appearance	Yellow to pink liquid; Solid	[4]
Boiling Point	62-64 °C at 12 mmHg	[4]
Density	1.133 g/cm ³ at 20°C	[4]
Solubility	Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol	[6] [7]
RCRA Waste No.	U178	[4] [5]

Table 2: pH-Dependent Aqueous Stability of NMUN at 20°C

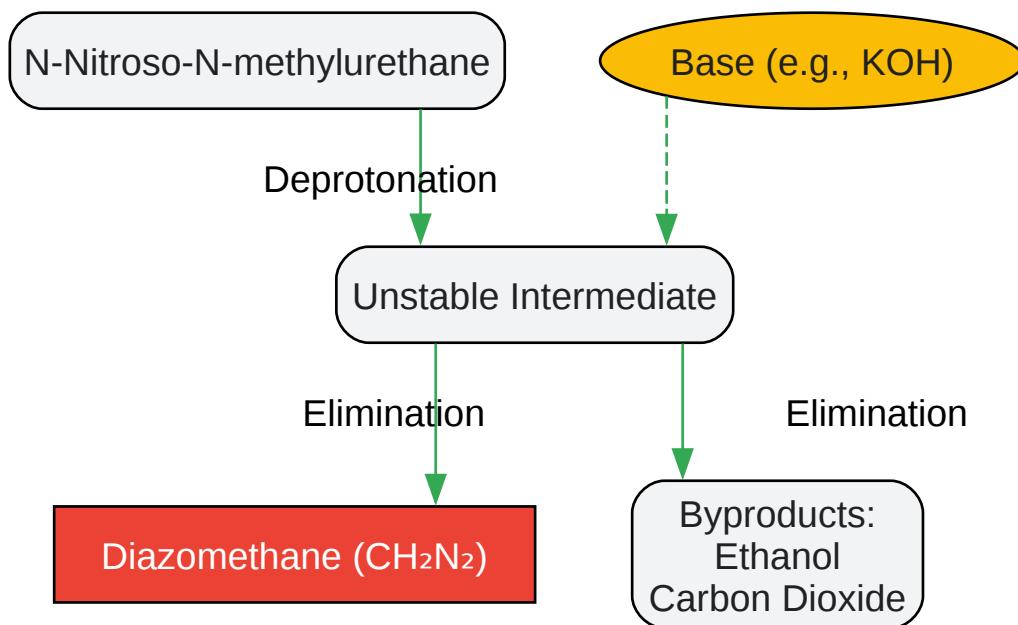
pH	Half-life (hours)	Source
6.0	120	[4]
7.0	80	[4]
8.0	17.5	[4]
9.0	0.9	[4]

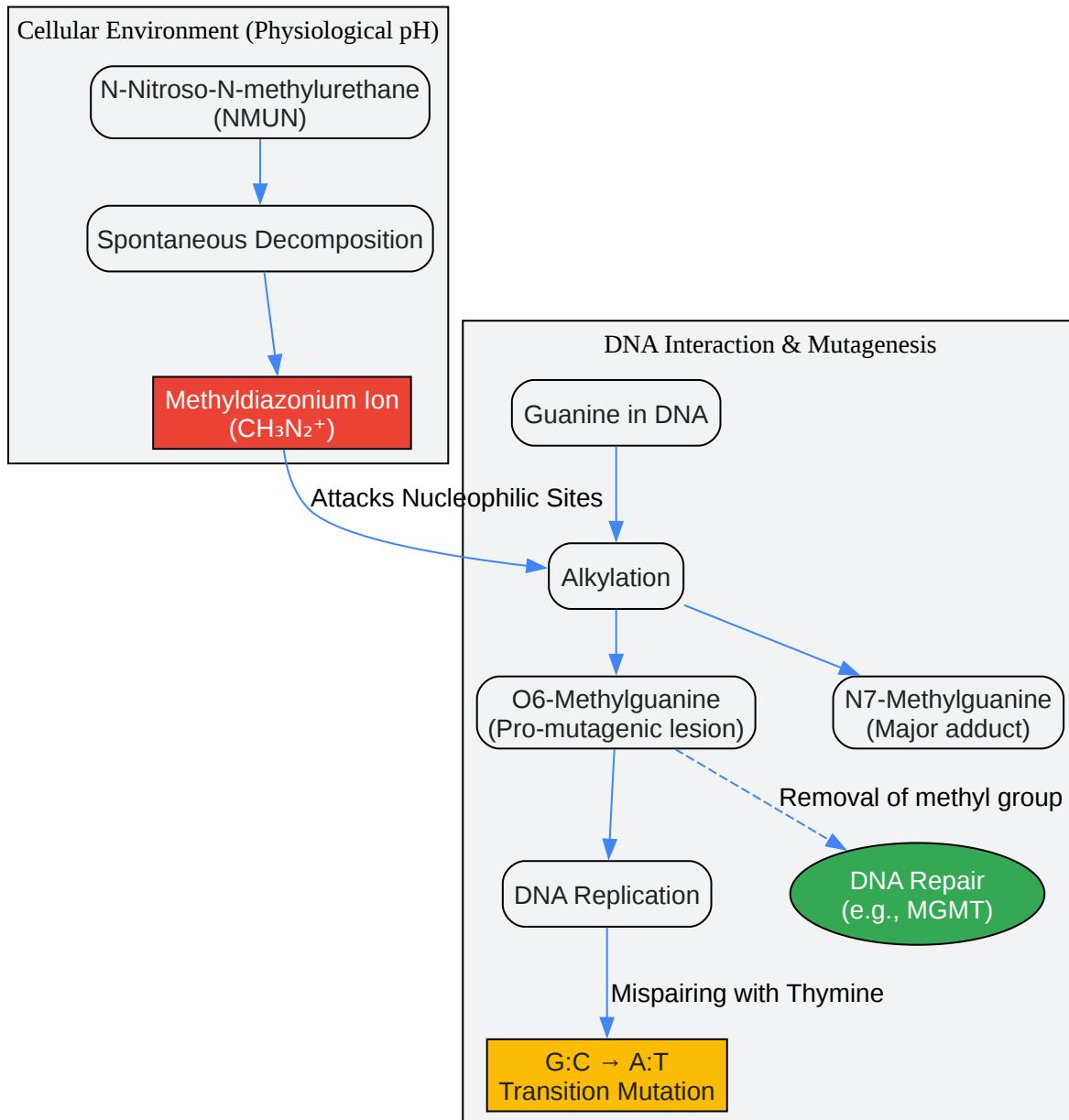
Decomposition Chemistry: The Generation of Diazomethane

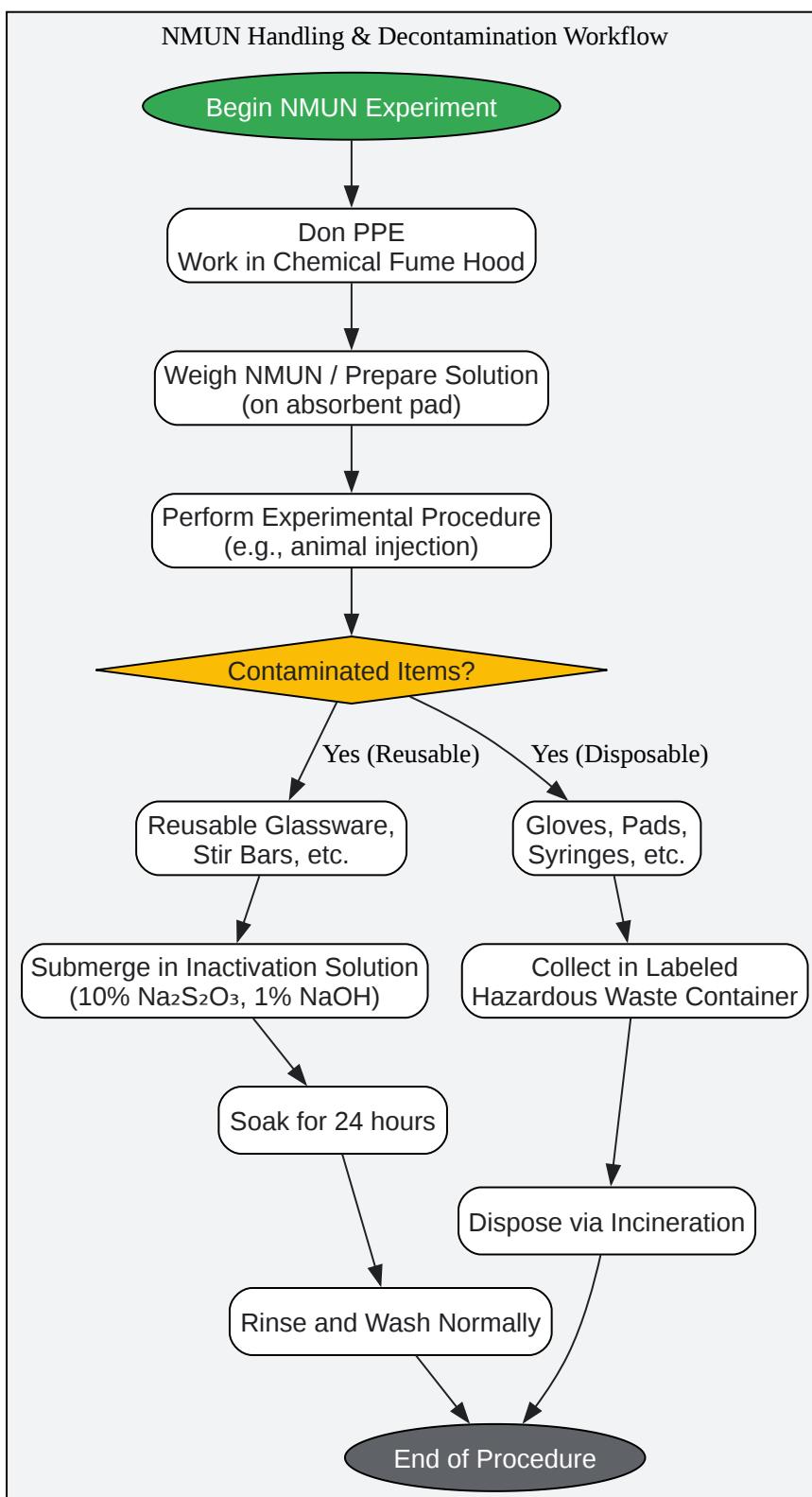
The utility of NMUN in organic synthesis stems from its controlled decomposition under basic conditions to generate diazomethane, a valuable but hazardous methylating agent. This

reaction is typically performed by treating NMUN with a base, such as potassium hydroxide, in an organic solvent like ether.

The causality is straightforward: the base abstracts a proton, initiating a cascade that eliminates ethanol and carbon dioxide, ultimately releasing the highly reactive diazomethane gas. Although effective, the extreme toxicity and explosive nature of both NMUN and diazomethane have led to the development of safer alternatives, such as Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).





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